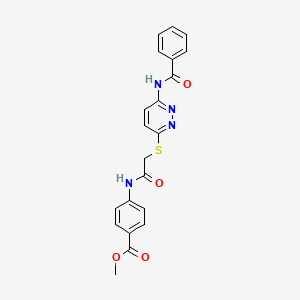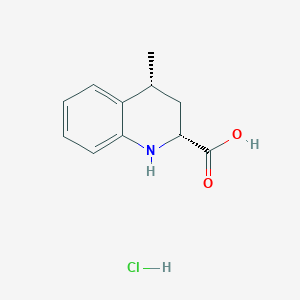
(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of raw materials like 2-pyridinecarboxylic acid, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid. These are reduced to the corresponding piperidinecarboxylic acid in the presence of a palladium-carbon catalyst . Another method involves the use of acetic anhydride and acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds like (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride has been reported. The molecular formula is C6H12ClNO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride have been reported. It has a molecular weight of 181.62 g/mol and is a solid at room temperature. It is soluble in water .Scientific Research Applications
Neuroprotective and Antidepressant Activities
One of the significant research areas for tetrahydroisoquinolines, including compounds similar to (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid; hydrochloride, is their neuroprotective and antidepressant-like activities in animal models. These compounds have been shown to exhibit potential in treating central nervous system disorders, including neurodegenerative diseases and depression. The mechanisms proposed include monoamine oxidase (MAO) inhibition, free radical scavenging properties, and modulation of the glutamatergic system, which collectively contribute to their neuroprotective and therapeutic effects (Antkiewicz‐Michaluk et al., 2018).
Anticancer Properties
Tetrahydroisoquinoline derivatives have also been studied for their anticancer properties. The structural scaffold of these compounds is considered a "privileged structure" in medicinal chemistry due to its presence in various bioactive molecules. Research has highlighted the potential of these derivatives in drug discovery for cancer treatment. Their mechanisms of action may include interaction with cellular targets leading to antiproliferative effects, though specific studies on (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid; hydrochloride are needed to confirm such activities (Singh & Shah, 2017).
Potential in Treating Infectious Diseases
The structural class of tetrahydroisoquinolines has shown promise in the development of novel therapeutics for infectious diseases, including malaria and viral infections. These compounds can be designed to target specific pathways in pathogens, offering a new avenue for drug development against resistant strains. The broad spectrum of activity against infectious diseases highlights the versatility of tetrahydroisoquinoline derivatives in medicinal chemistry and drug discovery efforts (Singh & Shah, 2017).
Safety And Hazards
properties
IUPAC Name |
(2R,4R)-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9;/h2-5,7,10,12H,6H2,1H3,(H,13,14);1H/t7-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZBBRJEYJHHPV-YZUKSGEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC2=CC=CC=C12)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

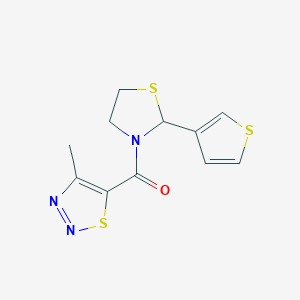
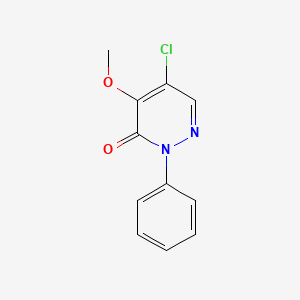
![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)
![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)
![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)
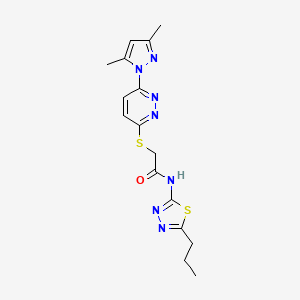
![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)

![(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2733652.png)

